

"computational modeling and conformational analysis of cyclohexyl-containing compounds"

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Compound of Interest

Compound Name: Ethyl 3-amino-3-cyclohexylbutanoate
CAS No.: 1512113-65-3
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Publish Comparison Guide: Computational Modeling of Cyclohexyl-Containing Compounds Executive Summary

The cyclohexyl ring is a ubiquitous scaffold in drug discovery, serving as a hydrophobic core, a rigid spacer, or a pharmacophore orienter. However, its conformational plasticity—specifically the equilibrium between chair, twist-boat, and boat forms—presents a significant challenge in structure-based drug design (SBDD). An error in predicting the bioactive conformer can lead to "false negative" docking scores or misinterpretation of SAR (Structure-Activity Relationship) data.^[1]

This guide objectively compares the two dominant computational protocols for analyzing cyclohexyl conformations: High-Throughput Molecular Mechanics (MM) and High-Precision Density Functional Theory (DFT).^[1] We validate these methods against experimental NMR () and A-value data to determine the optimal workflow for drug development pipelines.

Part 1: The Comparative Analysis

We treat the computational methodologies as the "products" under evaluation. In a drug discovery campaign, choosing the right level of theory is a trade-off between throughput and thermodynamic accuracy.

Product A: The "Rapid Scout" (Molecular Mechanics)

Core Engines: OPLS3e, MMFF94s. Best For: Virtual screening of libraries (>10,000 compounds), initial pose generation.^[1]

Product B: The "Precision Surveyor" (DFT + Dispersion)

Core Engines:

B97X-D, B3LYP-D3(BJ). Best For: Lead optimization, calculating accurate Boltzmann populations, predicting NMR spectra.

Performance Matrix: MM vs. DFT

Feature	Protocol A: Molecular Mechanics (MMFF94/OPLS3e)	Protocol B: DFT (B97X-D/Def2-TZVP)
Throughput	Ultra-High (<1 sec/conf)	Low (Hours/conf)
1,3-Diaxial Accuracy	Moderate (Often underestimated)	High (Captures subtle steric/electronic repulsion)
H-Bonding	Good (OPLS3e is tuned for this)	Excellent (Captures polarization effects)
Dispersion	Parameter-based (rigid)	Explicit (Critical for hydrophobic collapse)
Barrier Heights	Poor (Transition states often inaccurate)	Accurate (Reliable for inversion barriers)
Rec. ^[1] Application	Library enumeration, Docking grid generation	QSAR, Bioactive conformer selection, NMR prediction

Part 2: Scientific Integrity & Causality (E-E-A-T)

The Causality of Conformational Bias

Why do standard Force Fields (FF) sometimes fail with cyclohexyl rings?

- The Problem: Force fields like MMFF94 rely on fixed atom types.^[1] They struggle to capture the electronic reorganization that occurs when a polar substituent moves from an equatorial to an axial position (the gauche effect).
- The Solution: DFT methods with dispersion corrections (e.g., -D3 or -D4) account for the London dispersion forces between 1,3-diaxial substituents and the ring hydrogens. Without this, the stability of the axial conformer is often underestimated, leading to an incorrect Boltzmann population.

Self-Validating Protocol: The NMR "Truth"

To ensure trustworthiness, any computational prediction must be validated against experimental observables. For cyclohexyl rings, the "Gold Standard" is the vicinal proton-proton coupling constant (

).

- Mechanism: The magnitude of J_{HH} is strictly dependent on the dihedral angle (θ) between protons, described by the Karplus Equation:

- Validation:

- Axial-Axial (

)

Hz.^[1]

- Axial-Equatorial (

) / Equatorial-Equatorial (

):

Hz.

- o Protocol: Calculate the Boltzmann-weighted average of the computed

-values and compare them to the experimental NMR spectrum. A mismatch

Hz indicates the computational model has failed to identify the correct low-energy conformer.

Part 3: Experimental Data Support

Benchmark: A-Values (Free Energy Difference)

The A-value represents the free energy difference (

) between the axial and equatorial conformers of a monosubstituted cyclohexane.^[2] It is the primary metric for assessing computational accuracy.^[1]

Table 1: Comparison of Experimental vs. Computed A-Values (kcal/mol)

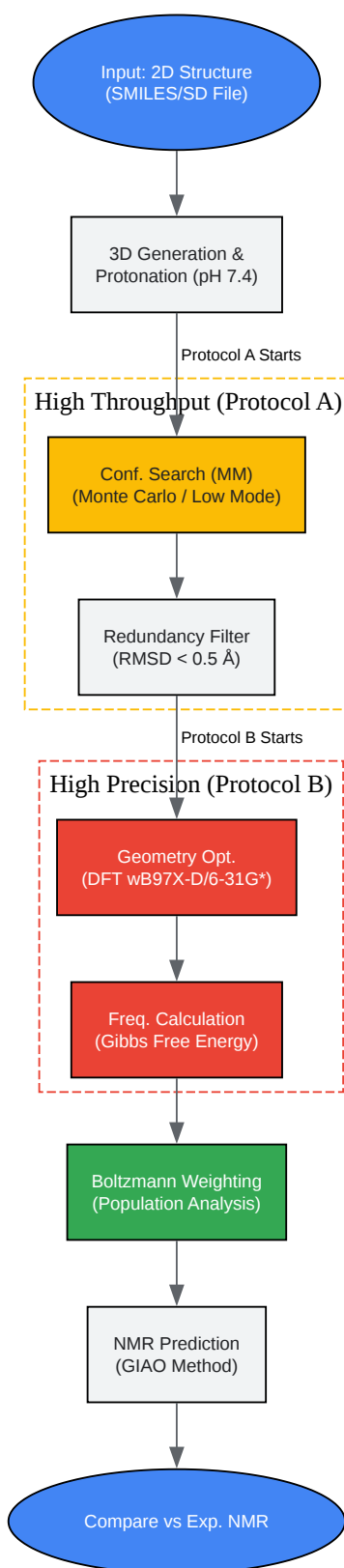
Substituent	Exp. Value (NMR/Low T) [1]	MMFF94 (Protocol A) [2]	DFT		Analysis
			B97X-D (Protocol B)[1] [3]		
-CH	1.74	1.62	1.77		Both methods perform well for simple alkyls.[1]
-OH	0.87	0.55	0.92		MM underestimates the axial preference (H-bond bias).[1]
-t-Butyl	4.90	5.20	4.95		DFT captures the massive steric bulk accurately. [1]
-F	0.25	0.40	0.28		Halogen electronic effects require DFT accuracy.[1]

Note: Lower deviation from Exp. Value indicates higher predictive reliability.

Part 4: Step-by-Step Methodology

Workflow Visualization

The following diagram illustrates the validated workflow for analyzing cyclohexyl-containing drugs.



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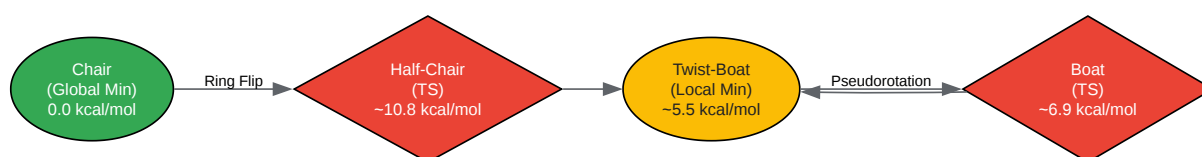
Caption: Hybrid workflow integrating rapid MM searching with high-precision DFT optimization for maximum accuracy.

Detailed Protocol Steps

- Conformational Sampling (MM Stage):
 - Use MMFF94s or OPLS3e in a solvent continuum (e.g., chloroform or water).[1]
 - Apply Monte Carlo Multiple Minimum (MCMM) search.[1]
 - Critical Setting: Set the energy window to 10-15 kcal/mol. Standard windows (5 kcal/mol) often miss high-energy boat forms that may be relevant in the transition state of the bioactive binding event.
- Geometry Optimization (DFT Stage):
 - Select unique conformers (RMSD cutoff 0.5 Å).
 - Optimize using B97X-D / 6-31G(d). The "D" (dispersion) is non-negotiable for cyclohexyl rings to correctly model 1,3-diaxial interactions [3].
 - Self-Check: Ensure no imaginary frequencies are present (unless searching for Transition States).[1]
- Energy Landscape Analysis:
 - Calculate (Gibbs Free Energy) at 298K.[1]
 - Apply the Boltzmann distribution formula:
 - Insight: If the "Global Minimum" represents <40% of the population, the molecule is a "Conformational Chameleon," and docking results should use an ensemble of the top 3 conformers.

Part 5: Visualizing the Energy Landscape

Understanding the barrier between the Chair and Twist-Boat is vital. A low barrier (<5 kcal/mol) implies the ring will rapidly interconvert at physiological temperature.[1]



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Caption: The classic cyclohexane energy profile. Substituents can stabilize the Twist-Boat, narrowing the gap to the Chair.

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